4-Cyano-1-methyl-1H-pyrazole-5-boronic acid

Description

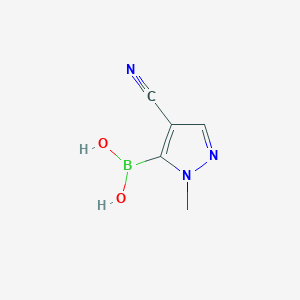

4-Cyano-1-methyl-1H-pyrazole-5-boronic acid is a pyrazole-based boronic acid derivative featuring a cyano group at the 4-position and a methyl group at the 1-position of the heterocyclic ring. Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science. The cyano substituent, an electron-withdrawing group, may enhance electrophilic reactivity while influencing solubility and stability.

Properties

IUPAC Name |

(4-cyano-2-methylpyrazol-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BN3O2/c1-9-5(6(10)11)4(2-7)3-8-9/h3,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATYCHUXMKRIRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NN1C)C#N)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-1-methyl-1H-pyrazole-5-boronic acid typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with triisopropyl borate under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-1-methyl-1H-pyrazole-5-boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic acid with various aryl or vinyl halides in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene).

Conditions: Reactions are typically conducted under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 50°C to 100°C.

Major Products: The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Overview

4-Cyano-1-methyl-1H-pyrazole-5-boronic acid is a boronic acid derivative that has gained significant attention in organic chemistry due to its versatile applications in various fields, including medicinal chemistry, biological research, and industrial processes. This compound is particularly noted for its role in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.

Organic Synthesis

This compound is widely used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, particularly:

- Suzuki-Miyaura Cross-Coupling Reactions: This compound serves as a key building block in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the cyano group enhances its reactivity and selectivity in these reactions.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

- JAK2 Inhibitors: Research has demonstrated that derivatives of this boronic acid can inhibit Janus kinase 2 (JAK2), which is implicated in myeloproliferative disorders. These compounds show promising results in vitro, indicating their potential as therapeutic agents .

- Cancer Treatment: It has been utilized to develop inhibitors of c-Met kinase, a target in cancer therapy. MK-2461 analogs derived from this compound have shown effective inhibition of c-Met activity, suggesting a pathway for cancer treatment.

Biological Applications

In addition to its synthetic utility, this compound plays a role in biological research:

- Enzyme Inhibition: The compound has been used to synthesize various enzyme inhibitors that modulate critical signaling pathways, such as TGF-β signaling. This modulation can lead to reduced cellular proliferation and increased apoptosis in cancer cell lines .

Industrial Applications

The versatility of this compound extends to industrial applications:

- Material Science: It is employed in producing advanced materials, including polymers and electronic components, due to its ability to form stable covalent bonds with diols.

Study 1: JAK2 Inhibition

A study focused on synthesizing amino-pyrido-indol-carboxamides using this compound revealed significant inhibitory activity against JAK2. The findings suggest a potential therapeutic application for treating myeloproliferative disorders.

Study 2: TGF-β Signaling Modulation

Research involving pyridine derivatives synthesized from this compound demonstrated their ability to inhibit TGF-β signaling pathways. This inhibition was linked to reduced proliferation and increased apoptosis in various cancer cell lines.

Study 3: c-Met Kinase Inhibition

MK-2461 analogs derived from this boronic acid were evaluated for their inhibitory effects on c-Met kinase. Results indicated effective inhibition, presenting a potential therapeutic avenue for cancer treatment.

Mechanism of Action

The mechanism of action of 4-Cyano-1-methyl-1H-pyrazole-5-boronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or vinyl-aryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Cyano-1-methyl-1H-pyrazole-5-boronic acid with analogous pyrazole boronic acids, focusing on substituent effects, molecular properties, and reactivity.

Substituent Electronic and Steric Effects

- Molecular weight: 160.37 g/mol (C₄H₆BClN₂O₂) . Purity: ≥95%, though commercial availability is discontinued, suggesting synthesis or stability challenges .

- Phenyl Substituent (1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic Acid The phenyl group introduces steric bulk and lipophilicity, which may reduce solubility in polar solvents but improve selectivity in coupling reactions. Similarity score: 0.79 vs. the cyano analog .

- Similarity score: 0.78 .

Methyl Substituent (5-Methyl-1H-pyrazol-3-yl)boronic Acid

Molecular Weight and Physicochemical Properties

Reactivity and Stability Considerations

- Electron-Withdrawing Groups (Cl, CN): Enhance boron electrophilicity but may reduce stability due to increased susceptibility to hydrolysis.

- Steric Hindrance : Bulky groups (e.g., phenyl, triisopropylsilyl in ) improve reaction selectivity but may slow reaction kinetics .

- Polar Substituents (CN, Methoxyethyl) : Likely increase solubility in polar solvents (e.g., DMSO, water) compared to lipophilic analogs .

Biological Activity

4-Cyano-1-methyl-1H-pyrazole-5-boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Target Proteins and Pathways

The compound primarily interacts with various biochemical pathways, acting as a reagent in the synthesis of bioactive molecules. Notably, it has been utilized in:

- γ-Secretase modulation : Preparation of aminothiazoles that serve as modulators for γ-secretase, which is involved in Alzheimer's disease pathology.

- JAK2 inhibition : Synthesis of amino-pyrido-indol-carboxamides that show potential as JAK2 inhibitors for treating myeloproliferative disorders.

- Inhibition of TGF-β1 signaling : Development of pyridine derivatives that inhibit TGF-β1, a critical pathway in fibrosis and cancer progression.

- c-Met kinase inhibition : Production of MK-2461 analogs that inhibit c-Met kinase, a target in cancer therapies.

This compound exhibits several biochemical properties:

- Reactivity : It participates in the Suzuki–Miyaura cross-coupling reaction, forming carbon-carbon bonds essential for synthesizing complex organic structures.

- Cellular Effects : The compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate pathways critical for cell growth and differentiation.

Case Studies

- Inhibition Studies : Research has demonstrated that this compound effectively inhibits c-Met kinase activity, leading to reduced phosphorylation of downstream signaling molecules associated with tumor growth. In vitro studies indicated a dose-dependent response with significant inhibition at lower concentrations .

- Antimicrobial Activity : A series of pyrazole derivatives were evaluated for their antimicrobial properties. Compounds derived from 4-Cyano-1-methyl-1H-pyrazole exhibited promising activity against various bacterial strains, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : Several derivatives have been tested for anti-inflammatory activity using carrageenan-induced edema models. Results indicated that some compounds showed comparable effects to standard anti-inflammatory drugs like indomethacin .

Dosage Effects in Animal Models

The effects of this compound vary significantly with dosage:

- Low Doses : At lower concentrations, it effectively modulates target pathways without causing notable toxicity.

- High Doses : Increased dosages can lead to adverse effects due to off-target interactions and disruption of normal cellular functions .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| γ-Secretase Modulation | Involved in Alzheimer's disease treatment through aminothiazole synthesis |

| JAK2 Inhibition | Potential therapeutic agent for myeloproliferative disorders |

| TGF-β1 Signaling Inhibition | Critical for reducing fibrosis and cancer progression |

| c-Met Kinase Inhibition | Targeting tumor growth through reduced signaling |

| Antimicrobial Properties | Active against various bacterial strains |

| Anti-inflammatory Effects | Comparable efficacy to established anti-inflammatory agents |

Q & A

Q. What synthetic methodologies are employed to prepare 4-cyano-1-methyl-1H-pyrazole-5-boronic acid?

The synthesis typically involves cyclocondensation of precursors (e.g., ethyl acetoacetate, DMF-DMA, and hydrazines) to form the pyrazole core, followed by boronation. For example, pyrazole boronic acids are often synthesized via Suzuki-Miyaura coupling intermediates or directed ortho-metalation strategies. Key steps include protecting sensitive functional groups (e.g., cyano) and optimizing reaction conditions (e.g., inert atmosphere, Pd catalysis) to avoid boronic acid degradation .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : , , and NMR confirm structural integrity and boron presence.

- X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated in related pyrazole boronic acids .

- Mass Spectrometry (HRMS) : Validates molecular weight and purity.

- IR Spectroscopy : Identifies functional groups (e.g., B-O stretching at ~1340 cm) .

Q. How should this compound be stored to maintain stability?

Store at 0–6°C under inert gas (argon/nitrogen) to prevent boronic acid dehydration or protodeboronation. Moisture-sensitive handling is critical, as boronic acids readily hydrolyze in aqueous or humid environments .

Advanced Research Questions

Q. What role does the cyano group play in Suzuki-Miyaura cross-coupling reactions?

The electron-withdrawing cyano group enhances the electrophilicity of the pyrazole ring, facilitating transmetalation with Pd catalysts. However, it may also sterically hinder coupling at the 5-boronic acid position. Optimization of ligands (e.g., SPhos) and bases (e.g., KPO) is essential to balance reactivity and selectivity .

Q. How does the methyl group at N1 influence regioselectivity in heterocyclic functionalization?

The methyl group sterically blocks substitution at N1, directing reactions to the 4-cyano or 5-boronic acid positions. Computational studies (DFT) on analogous pyrazoles show that substituent electronic effects dominate over steric effects in electrophilic substitution pathways .

Q. What are the challenges in using this compound for drug discovery?

- Solubility : Boronic acids often exhibit poor aqueous solubility, requiring prodrug strategies (e.g., esterification).

- Off-Target Binding : The boronic acid moiety may interact with non-target serine proteases, necessitating structural masking.

- Metabolic Stability : Cyano groups can undergo enzymatic reduction, requiring metabolic profiling in early-stage development .

Q. How can computational modeling aid in predicting reactivity?

Density Functional Theory (DFT) calculations predict:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.